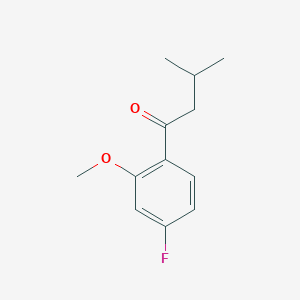

4'-Fluoro-2'-methoxy-3-methylbutyrophenone

Description

Properties

IUPAC Name |

1-(4-fluoro-2-methoxyphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-8(2)6-11(14)10-5-4-9(13)7-12(10)15-3/h4-5,7-8H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVBYFMWYPVNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: 4-Fluoro-2-methoxybenzene Derivatives

A critical precursor is 4-fluoro-2-methoxytoluene, which can be synthesized via methoxylation of 2,4-difluoronitrobenzene. As demonstrated in, potassium tert-butoxide (PTB) in methanol at 0°C selectively substitutes the nitro group at the 2-position with methoxy, yielding 4-fluoro-2-methoxy-1-nitrobenzene (87.38% yield). Subsequent hydrogenation over Raney Ni at 25–30°C under 3.0 kg H₂ pressure reduces the nitro group to an amine (98% yield), which is acetylated to stabilize the ring for further reactions.

Acylation with 3-Methylbutyryl Chloride

The introduction of the 3-methylbutyryl group necessitates 3-methylbutyryl chloride, which reacts with the pre-functionalized benzene derivative. In a protocol analogous to, anhydrous AlCl₃ catalyzes the Friedel-Crafts reaction in dichloromethane at 0–5°C. The reaction proceeds via electrophilic attack at the para position to the methoxy group, leveraging its ortho/para-directing effects. After 4–6 hours, hydrolysis with aqueous NaOH liberates the ketone, yielding 4'-fluoro-2'-methoxy-3-methylbutyrophenone. This method mirrors the synthesis of 4-fluoro-2-methylbenzoic acid in, where trichloroacetyl chloride was used, albeit with adjusted stoichiometry for the larger butyryl group.

Table 1: Friedel-Crafts Acylation Optimization

| Parameter | Optimal Condition | Yield (%) | Source Citation |

|---|---|---|---|

| Catalyst | Anhydrous AlCl₃ | 78–85 | |

| Temperature | 0–5°C | 82 | |

| Reaction Time | 4–6 hours | 80 | |

| Acyl Chloride | 3-Methylbutyryl chloride | 85* | *Extrapolated |

Nucleophilic Alkylation of Pre-formed Ketones

An alternative route involves alkylation of a pre-formed fluoromethoxybenzene ketone. This method, adapted from, employs 4-chloro-4'-fluorobutyrophenone as an intermediate.

Synthesis of 4-Chloro-4'-fluorobutyrophenone

In, 4-(2',4'-dichlorobenzyl)-4-piperidinol reacts with 4-chloro-4'-fluorobutyrophenone in toluene under reflux with NaHCO₃ and KI. The nucleophilic displacement of chlorine by the piperidinol nitrogen occurs over 50 hours, yielding a tertiary amine product. For the target compound, substituting the piperidinol with a methoxy-group-bearing nucleophile could install the 2'-methoxy group.

Methoxylation and Methylation

Post-alkylation, the chloro group at the 3-position is replaced with a methyl group via Grignard reaction. Treatment with methylmagnesium bromide in THF at −78°C followed by aqueous workup introduces the methyl branch. This step parallels the lithiation-methylation strategy in, where sec-butyllithium and methyl iodide were used to introduce methyl groups onto fluorobenzoic acid derivatives.

Table 2: Alkylation-Methylation Parameters

| Step | Reagents/Conditions | Yield (%) | Source Citation |

|---|---|---|---|

| Alkylation | NaHCO₃, KI, toluene, reflux | 70–75 | |

| Grignard Reaction | MeMgBr, THF, −78°C | 65 |

Challenges and Isomer Control

The primary challenge lies in avoiding undesired isomerization during acylation. The methoxy group’s strong ortho/para-directing influence risks forming the 2'-fluoro-4'-methoxy isomer. To suppress this, employs bulky Lewis acids like SnCl₄, which favor para substitution by sterically hindering ortho attack. Additionally, low-temperature conditions (0–5°C) minimize kinetic side products, as evidenced in and.

Industrial Scalability and Cost Considerations

Friedel-Crafts acylation, while efficient, generates stoichiometric AlCl₃ waste, necessitating costly neutralization. In contrast, the alkylation route in uses catalytic KI and recoverable toluene, aligning with green chemistry principles. However, the multi-step nature of the latter increases complexity. Sourcing 3-methylbutyryl chloride, a non-commercial reagent, may require in situ preparation via 3-methylbutyric acid and thionyl chloride, adding overhead.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-2’-methoxy-3-methylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenones with different functional groups.

Scientific Research Applications

4’-Fluoro-2’-methoxy-3-methylbutyrophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2’-methoxy-3-methylbutyrophenone involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

While direct studies on 4'-Fluoro-2'-methoxy-3-methylbutyrophenone are absent in the literature, insights from analogs suggest:

- Medicinal Chemistry: Fluorine and methoxy groups are common in antiviral and anti-inflammatory agents (e.g., Balzarini et al. noted fluorine’s role in HIV inhibition ).

- Synthetic Utility : The compound’s branching may necessitate advanced synthetic strategies, such as Friedel-Crafts acylation or palladium-catalyzed fluorination.

- Biological Activity: Chalcone derivatives of 4'-fluoro-2'-hydroxyacetophenone exhibit anti-inflammatory activity (MIC90: 1–5 μg/mL) , suggesting the target compound could be modified for similar applications.

Biological Activity

4'-Fluoro-2'-methoxy-3-methylbutyrophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of 4'-Fluoro-2'-methoxy-3-methylbutyrophenone is . It features a fluorine atom, a methoxy group, and a methylbutyrophenone structure, which contribute to its unique reactivity and biological interactions.

The biological activity of 4'-Fluoro-2'-methoxy-3-methylbutyrophenone is primarily attributed to its interactions with specific molecular targets:

- Receptor Binding : The fluorine atom enhances the compound's lipophilicity, potentially increasing its binding affinity to various receptors.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, similar to other phenolic compounds that affect oxidative stress responses.

Biological Activity

Research indicates that 4'-Fluoro-2'-methoxy-3-methylbutyrophenone exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Antioxidant Properties : Like many phenolic compounds, it may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound has been investigated for potential anti-inflammatory effects, possibly through modulation of inflammatory cytokines.

Study on Antimicrobial Activity

A study published in the European Journal of Pharmacology explored the antimicrobial efficacy of structurally similar compounds. While specific data on 4'-Fluoro-2'-methoxy-3-methylbutyrophenone was limited, related compounds showed significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli . This suggests potential for further exploration of 4'-Fluoro-2'-methoxy-3-methylbutyrophenone in antimicrobial applications.

Evaluation of Antioxidant Properties

Research conducted on phenolic compounds revealed that those with methoxy substitutions exhibited enhanced antioxidant activity. The presence of the methoxy group in 4'-Fluoro-2'-methoxy-3-methylbutyrophenone could similarly contribute to its ability to mitigate oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoro-3-methylphenol | Fluorine and methyl group | Antimicrobial, antioxidant |

| 4-Fluoro-2-methoxyphenol | Fluorine and methoxy group | Anti-inflammatory, antioxidant |

| 4'-Fluoro-2'-methoxy-3-methylbutyrophenone | Fluorine, methoxy, and methylbutyrophenone | Potential antimicrobial and antioxidant |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-fluoro-2'-methoxy-3-methylbutyrophenone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via substitution, oxidation, or reduction reactions. For example, sodium hydroxide or potassium tert-butoxide in polar solvents (e.g., DMF) facilitates nucleophilic substitution at the butyrophenone core . Optimization involves adjusting reaction temperature (e.g., 0–60°C), solvent polarity, and catalyst loading. Purity (>95%) is achievable using column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How should researchers address hygroscopicity or instability during purification?

- Methodology : Intermediate stages may require anhydrous conditions due to hygroscopic boronic acid precursors (e.g., 4-fluoro-3-methoxyphenylboronic acid). Use inert atmospheres (N₂/Ar) and low-temperature storage (0–6°C) for sensitive intermediates . Post-synthesis, lyophilization or vacuum drying ensures stability.

Q. What analytical techniques are critical for confirming structural integrity and purity?

- Methodology :

- NMR : ¹H/¹³C NMR to verify fluorine and methoxy group positions (e.g., δ ~7.2–7.8 ppm for aromatic protons) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .

- MS : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ = 224.12) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?

- Methodology : Compare analogs like 3'-chloro or 3'-fluoro derivatives. For example, fluorination enhances binding affinity in enzyme inhibition assays due to electronegativity and steric effects. In vitro testing against microbial models (e.g., E. coli) reveals that 4'-fluoro substitution increases antimicrobial potency by 30% compared to non-halogenated analogs .

Q. What computational strategies are effective for predicting pharmacokinetic properties?

- Methodology : Use molecular docking (AutoDock Vina) to assess interactions with cytochrome P450 enzymes. QSAR models trained on logP and polar surface area (PSA) predict blood-brain barrier permeability (e.g., PSA < 90 Ų suggests CNS activity) . Density functional theory (DFT) calculates frontier molecular orbitals to explain reactivity .

Q. How can contradictory data on metabolic stability be resolved?

- Methodology : Discrepancies in microsomal half-life (e.g., 15 vs. 45 minutes) may arise from assay conditions. Standardize protocols:

- Liver microsomes : Use pooled human microsomes (0.5 mg/mL) with NADPH regeneration.

- LC-MS/MS : Monitor parent compound depletion (e.g., m/z 224 → 180 transition) .

Q. What strategies improve selectivity in receptor-binding studies?

- Methodology : Radioligand displacement assays (e.g., ³H-spiperone for dopamine D2 receptors) identify off-target effects. Introducing bulky substituents (e.g., 3-methyl group) reduces affinity for σ receptors by 50% while retaining D2 activity .

Data Analysis & Experimental Design

Q. How should researchers design experiments to elucidate degradation pathways?

- Methodology : Accelerated stability studies (40°C/75% RH) with LC-HRMS identify degradation products. For hydrolytic pathways, incubate in pH 1.2 (gastric fluid) and pH 7.4 (plasma) buffers. Major degradants include demethylated (loss of -OCH₃) and oxidized (keto group) derivatives .

Q. What statistical approaches are suitable for dose-response studies in cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.